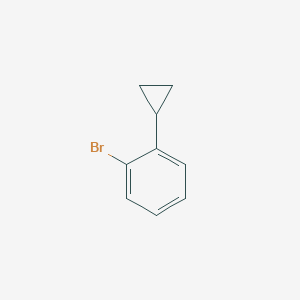
4-Bromo-2-furoic acid
Descripción general
Descripción
4-Bromo-2-furoic acid is a brominated furan derivative that is of interest in organic synthesis due to its potential as a building block for various chemical reactions and as a precursor for the synthesis of heterocyclic compounds with potential antibacterial activities .
Synthesis Analysis
The synthesis of brominated furan derivatives can be achieved through various methods. One approach involves the palladium acetate-catalyzed cyclization reaction of 2,3-allenoic acids with simple allenes, leading to the formation of 4-(1'-bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives . Another method includes the free radical addition of 2-bromoalkanoic acids to alkenes, which results in the formation of 4-alkanolides . Additionally, the synthesis of 2-bromo-3-aroyl-benzo[b]furans from readily accessible precursors has been developed, with the 2-bromo group serving as a versatile synthetic handle for further functionalization .
Molecular Structure Analysis
The molecular structure of brominated furan derivatives is characterized by the presence of a bromine atom attached to the furan ring, which significantly influences the reactivity and the potential for further chemical transformations. The crystal structures of related bromo-hydroxy-benzoic acid derivatives have been compared, revealing two-dimensional architectures formed by hydrogen bonds and other non-covalent interactions .
Chemical Reactions Analysis
Brominated furan derivatives undergo various chemical reactions, including palladium-mediated couplings and direct nucleophilic substitutions . The presence of the bromine atom makes these compounds suitable for cross-coupling reactions, as demonstrated by the synthesis of 4-alkyl-3-bromo-2(5H)-furanones and unsymmetrically disubstituted 3,4-dialkyl-2(5H)-furanones . Additionally, selective synthesis of (Z)-4-aryl-5-[1-(aryl)methylidene]-3-bromo-2(5H)-furanones has been achieved using similar brominated precursors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-2-furoic acid and its derivatives are influenced by the presence of the bromine atom and the furan ring. These properties include reactivity towards nucleophiles, the ability to participate in cross-coupling reactions, and the formation of stable crystal structures with specific non-covalent interactions . The bromine atom also serves as a synthetic handle that can be utilized for further chemical modifications, expanding the utility of these compounds in organic synthesis .
Aplicaciones Científicas De Investigación
Biomass Utilization and Renewable Alternatives
4-Bromo-2-furoic acid plays a significant role in the development of renewable chemical resources. It is involved in the catalytic synthesis of 2,5-furandicarboxylic acid (FDCA) from furoic acid, offering a sustainable alternative to petrochemical-derived p-phthalic acid. This process is crucial in the transformation of biomass into valuable industrial chemicals, particularly for the polymer industry (Zhang et al., 2017).
Synthesis of Heterocyclic Compounds
4-Bromo-2-furoic acid is a key starting material for synthesizing a variety of heterocyclic compounds with potential antibacterial activities. These compounds, synthesized through various chemical reactions, show promise in the development of new antibacterial agents (El-Hashash et al., 2015).
Chemical Synthesis and Organic Chemistry
The compound is utilized in the selective synthesis of various furanones, which have applications in organic chemistry and pharmaceuticals. These synthetic processes are essential for creating structurally diverse molecules with potential biological activities (Bellina et al., 2001).
Complexation Studies
Studies have been conducted on the complexation of thorium(IV) with 2-furoic acid, demonstrating the significance of 4-Bromo-2-furoic acid in understanding metal-ligand interactions. This research is vital for applications in nuclear chemistry and environmental science (Bismondo et al., 2002).
Antimicrobial Activities
Research on 4-Bromo-2-furoic acid derivatives has explored their antimicrobial potential. These studies are crucial for the development of new antimicrobial agents, particularly in the context of increasing antibiotic resistance (Lucca Jm et al., 1986).
Biomass Valorization Derivatives
4-Bromo-2-furoic acid is instrumental in biomass valorization, where it is used in esterification processes for producing esters employed in the flavoring, fragrance, and pharmaceutical industries. This application is part of broader efforts to develop sustainable, bio-based chemical processes (Escobar et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
4-bromofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALYBHRYGIXHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481918 | |
| Record name | 4-Bromo-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-furoic acid | |
CAS RN |
3439-02-9 | |
| Record name | 4-Bromo-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

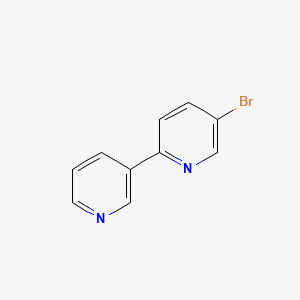
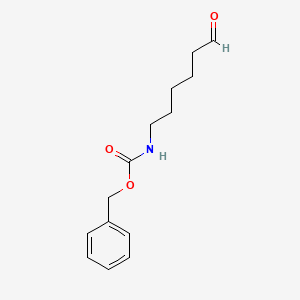
![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)
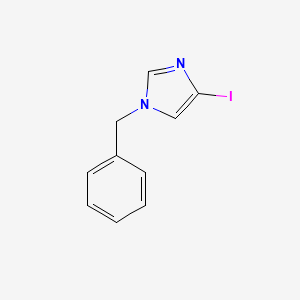

![3-Bromo-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1280983.png)
![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)
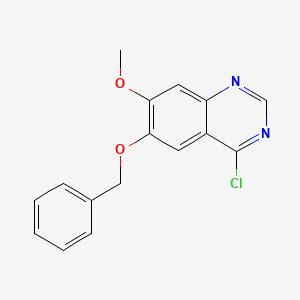
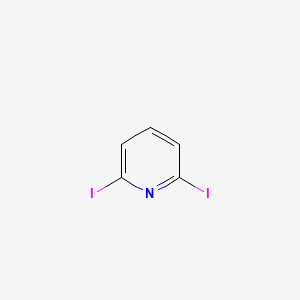


![[1,1'-Biphenyl]-3-amine hydrochloride](/img/structure/B1281000.png)

